molecular formula C34H32N4O2 B1682740 Telmisartan methyl ester CAS No. 528560-93-2

Telmisartan methyl ester

Katalognummer B1682740
CAS-Nummer: 528560-93-2
Molekulargewicht: 528.6 g/mol
InChI-Schlüssel: HJCCZIABCSDUPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Telmisartan methyl ester is a derivative of Telmisartan, an angiotensin II receptor antagonist (ARB) used in the management of hypertension . It is assembled from two different benzimidazole subunits and a biphenyl-2-carboxylic acid fragment .


Synthesis Analysis

The synthesis of Telmisartan involves a copper-catalyzed cyclization of o-haloarylamidines. This approach allows Telmisartan to be obtained in a 7-step overall yield of 54% starting from commercially available 3-methyl-4-nitrobenzoic acid . The key bis-benzimidazole structure is constructed via this process .


Molecular Structure Analysis

The molecular formula of Telmisartan methyl ester is C34H32N4O2 . It has a molecular weight of 528.6 g/mol .


Chemical Reactions Analysis

The key bis-benzimidazole structure in Telmisartan is constructed via the copper-catalyzed cyclization of o-haloarylamidines . This process avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures .


Physical And Chemical Properties Analysis

Telmisartan methyl ester has a molecular weight of 528.6 g/mol . Its molecular formula is C34H32N4O2 .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Effects

Telmisartan, a drug often used for hypertension, has been studied for its cardio-protective effects. A study on rats with hypertension induced by l-nitro arginine methyl ester (l-NAME) demonstrated that telmisartan significantly decreased blood pressure and showed a high percentage of inhibition of cardiac fibrosis compared to other drugs in the study (Sadek et al., 2014).

Cancer Research

Telmisartan has shown potential as a treatment for endometrial cancer. A study revealed that it induces growth inhibition, DNA double-strand breaks, and apoptosis in human endometrial cancer cells. Experiments in nude mice indicated that telmisartan significantly inhibited human endometrial tumor growth without toxic side effects (Koyama et al., 2014).

Neuroprotective Effects

Research suggests that telmisartan has neuroprotective effects, particularly in Parkinson's disease models. It was observed to ameliorate motor dysfunction and dopaminergic degeneration in mice, indicating potential benefits in the management of Parkinsonism (Sathiya et al., 2013).

Periodontal Disease

A study on rats with ligature-induced periodontitis found that telmisartan reduced inflammation, oxidative stress, and bone loss in periodontal tissue. It influenced the expression of matrix metalloproteinases and the RANKL/RANK/OPG pathway, which are crucial in periodontal disease (Araújo et al., 2013).

Cognitive Impairment and Brain Function

Telmisartan was investigated for its effects against spatial working memory disturbances in mice. The study suggested that telmisartan's anti-inflammatory and antioxidative effects, partly due to peroxisome proliferator-activated receptor-γ activation, protect against cognitive impairment and white matter damage after chronic cerebral hypoperfusion (Washida et al., 2010).

Obesity and Metabolic Syndrome

Telmisartan has shown effectiveness in preventing obesity and enhancing metabolic syndrome management. A study on diet-induced obese mice found that telmisartan treatment improved various metabolic parameters and increased the expression of uncoupling protein 1, suggesting its role in obesity management (Araki et al., 2006).

Pharmacological Synthesis

In pharmacological research, the synthesis process of telmisartan has been optimized. A study presented a convergent approach to synthesizing telmisartan using a Suzuki reaction, improving the overall yield and addressing challenges in previous methods (Martin et al., 2015).

Hypertension Management

Extensive research has been conducted on telmisartan's role in managing hypertension. It offers consistent antihypertensive efficacy and is well-tolerated in various patient populations, including those with diabetes, metabolic syndrome, and renal impairment. It shows beneficial effects on insulin resistance, lipid levels, and renal function (Battershill & Scott, 2006).

Photo-degradation Studies

Telmisartan's stability and degradation under various conditions, including photolytic degradation, have been studied to understand its pharmaceutical properties (Shah & Singh, 2010).

Safety And Hazards

Telmisartan is suspected of damaging the unborn child . Therefore, it is contraindicated during pregnancy . It is also advised not to handle Telmisartan until all safety precautions have been read and understood .

Zukünftige Richtungen

The synthesis of Telmisartan has been improved by adopting a copper-catalyzed cyclization of o-haloarylamidines . This approach avoids the use of HNO3/H2SO4 for nitration and polyphosphoric acid (PPA) for cyclization, which were used in previous literatures . This methodology overcomes many of the drawbacks associated with previously reported syntheses .

Eigenschaften

IUPAC Name

methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCCZIABCSDUPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40467572
Record name Telmisartan methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telmisartan methyl ester

CAS RN

528560-93-2
Record name Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=528560-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telmisartan methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40467572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELMISARTAN METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1,7′-dimethyl-2′-propyl-1H,3′H-[2,5′]bibenzoimidazolyl (BIM) (4 g), Aliquat® 175 (1.36 ml), K2CO3 (8.19 g), and toluene (50 ml) were added to a 250 ml round bottom flask equipped with a magnetic stirring bar and reflux condenser. The mixture was heated to reflux (about 85-90° C.) until a clear brown organic solution was obtained. 4′bromomethyl-biphenyl-2-carboxylic acid (BMBP) methyl ester (4.5 g) in toluene (24 ml) was added to the clear brown organic solution to form a reaction mixture. The reaction mixture was stirred for about 6 hrs then cooled by ice bath and filtered forming a cooled reaction mixture. The cooled reaction mixture was then extracted twice with water (20 ml), dried over MgSO4, and evaporated forming telmisartan methyl ester (5.02 g), which is about a 69% yield.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telmisartan methyl ester
Reactant of Route 2
Reactant of Route 2
Telmisartan methyl ester
Reactant of Route 3
Reactant of Route 3
Telmisartan methyl ester
Reactant of Route 4
Reactant of Route 4
Telmisartan methyl ester
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Telmisartan methyl ester
Reactant of Route 6
Telmisartan methyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.